molecular formula C13H14FNO B15271982 2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine

2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine

Cat. No.: B15271982
M. Wt: 219.25 g/mol
InChI Key: GMVDNNZWXAXABK-UHFFFAOYSA-N
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Description

2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine (CAS 1822828-13-6) is a fluorinated ethanamine derivative of research interest, characterized by a molecular formula of C13H14FNO and a molecular weight of 219.25 g/mol . The compound features a lipophilic 6-methoxynaphthalen-2-yl moiety connected to a polar amine group, with a fluorine atom substituent on the ethanamine chain . This strategic fluorination is a common approach in medicinal chemistry to influence the compound's electronic properties, enhance metabolic stability, and modulate its binding affinity in biological systems . In scientific research, this compound serves primarily as a versatile building block in organic synthesis for the development of more complex molecular architectures . Its structure makes it a candidate for investigation in biological studies, particularly in enzyme inhibition and receptor binding assays . Researchers also explore its potential as a precursor in drug development, with interests in areas such as anti-inflammatory and analgesic applications . The presence of the fluorine atom is a key differentiator from non-fluorinated analogs, as it can significantly alter physicochemical properties like lipophilicity and may impact pharmacological profiles, including potential interactions with targets like serotonin receptors . Established synthetic routes for analogous compounds involve techniques such as hydrogenation and transition metal-free catalytic reduction . This product is intended For Research Use Only. It is not approved for human or veterinary use .

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

2-fluoro-1-(6-methoxynaphthalen-2-yl)ethanamine

InChI

InChI=1S/C13H14FNO/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7,13H,8,15H2,1H3

InChI Key

GMVDNNZWXAXABK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(CF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, ammonia, and other nucleophiles.

Major Products Formed

Scientific Research Applications

2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine with key analogs based on molecular structure, synthesis, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Spectral Data (NMR/HRMS) Key Differences
This compound C₁₃H₁₄FNO 219.26 Fluorine, 6-methoxynaphthalen-2-yl Not explicitly reported; expected downfield shifts in ¹H/¹³C NMR due to fluorine . Fluorine substitution enhances electronegativity and potential metabolic stability.
1-(6-Methoxynaphthalen-2-yl)ethan-1-amine C₁₃H₁₅NO 201.27 Non-fluorinated, 6-methoxynaphthalen-2-yl ¹H NMR (CDCl₃): δ 1.50 (d, 3H), 3.89 (s, 3H), 7.11–7.79 (m, 6H); HRMS: m/z 201.1154 [M+H⁺] Absence of fluorine reduces polarity and may alter receptor binding.
1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine C₉H₁₂FNO 169.20 Fluorine, smaller aromatic ring ¹H NMR (DMSO-d₆): δ 1.40 (d, 3H), 3.80 (s, 3H), 6.60–7.20 (m, 3H); HRMS: m/z 169.1001 [M+H⁺] Smaller phenyl ring reduces lipophilicity compared to naphthalene analogs.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₉H₂₇NO₂ 433.54 Amide backbone, diphenylethyl group ¹H NMR (CDCl₃): δ 1.50 (d, 3H), 3.89 (s, 3H), 7.10–7.80 (m, 16H); HRMS: m/z 433.2046 [M+H⁺] Amide functionality and bulkier substituents reduce membrane permeability.
2-(1-Methylpiperidin-4-yl)ethan-1-amine dihydrochloride C₈H₁₉N₂·2HCl 219.17 Cyclic amine, no aromatic system ¹H NMR (DMSO-d₆): δ 1.65–1.87 (m, 5H), 2.66 (s, 3H), 3.26–3.37 (m, 2H) Cyclic structure increases rigidity but limits conformational flexibility.

Q & A

Basic: What are the established synthetic routes for 2-Fluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine, and how do reaction parameters affect yield?

Methodological Answer:
The compound is synthesized via hydrogenation of Cbz-protected intermediates or transition metal-free catalytic reduction. For example:

  • Hydrogenation : Using 10% Pd/C in ethanol under hydrogen atmosphere yields the amine after deprotection, as described for structurally similar compounds .
  • Catalytic Reduction : A potassium-based catalyst with HBPin in toluene achieves 79% yield for analogous fluorinated amines, emphasizing the role of catalyst loading (2 mol%) and solvent choice .
    Key Parameters : Temperature (ambient to 80°C), solvent polarity (ethanol vs. toluene), and catalyst type (Pd/C vs. N-heterocyclic carbene complexes) critically influence reaction efficiency and by-product formation.

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR/HRMS : 1H^1H and 13C^{13}C NMR confirm substituent positions and fluorine coupling patterns. HRMS validates molecular weight (e.g., experimental vs. calculated mass accuracy within 1 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry and fluorine substitution patterns. This is critical for distinguishing regioisomers in naphthalene derivatives .

Advanced: How can synthetic routes be optimized to enhance yield and scalability while minimizing impurities?

Methodological Answer:

  • Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd/C vs. Ru complexes), solvents (polar aprotic vs. aromatic), and temperature to identify optimal conditions. For instance, toluene improves selectivity in catalytic reductions by reducing side reactions .
  • By-Product Mitigation : Use scavengers (e.g., molecular sieves) to absorb water in amidation steps. Chromatographic purification (silica gel) or recrystallization effectively isolates the amine from halogenated by-products .

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Combine 19F^{19}F-NMR to confirm fluorine environment with X-ray diffraction for absolute configuration. For example, SHELX refinement resolves ambiguities in naphthalene ring substitution .
  • Computational Modeling : Density Functional Theory (DFT) predicts 1H^1H-NMR chemical shifts, cross-validating experimental data. Discrepancies >0.5 ppm suggest misassigned stereochemistry or impurities .

Advanced: What is the impact of fluorination at the ethanamine position on physicochemical and pharmacological properties?

Methodological Answer:

  • Physicochemical Effects : Fluorine increases electronegativity, enhancing metabolic stability and lipophilicity (logP). For example, difluoroethyl analogs show improved blood-brain barrier penetration compared to non-fluorinated derivatives .
  • Pharmacological Implications : Fluorine’s electron-withdrawing effect modulates receptor binding. Assays for serotonin receptor affinity (e.g., 5-HT2A_{2A}) are recommended to evaluate bioactivity .

Advanced: What in vitro assays are suitable for evaluating biological activity of derivatives?

Methodological Answer:

  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Anticancer Screens : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Structural analogs with methoxynaphthalene moieties show IC50_{50} values <10 µM .

Advanced: How can enantioselective synthesis of chiral derivatives be achieved?

Methodological Answer:

  • Chiral Catalysts : Use Ru(II)-based complexes with BINAP ligands for asymmetric hydrogenation, achieving >90% enantiomeric excess (ee) in similar naphthalene derivatives .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from racemic mixtures, as demonstrated for β-naphthylamine analogs .

Advanced: How does computational chemistry aid in predicting reactivity under varied conditions?

Methodological Answer:

  • Reactivity Prediction : Molecular dynamics simulations model solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. For example, toluene’s low polarity accelerates catalytic reduction rates by 30% .
  • Stability Analysis : DFT calculates bond dissociation energies (BDEs) to predict degradation pathways. Fluorine substitution increases C-F bond stability (BDE ~485 kJ/mol), reducing hydrolysis risk .

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